

Protocol for Efficacy Testing of Icaridin Against *Aedes aegypti*

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Compound of Interest

Compound Name: *Icaridin*

Cat. No.: B1674257

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the efficacy of **Icaridin**-based repellent formulations against the yellow fever mosquito, *Aedes aegypti*. The methodologies described herein are compiled from established guidelines, including those from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA), to ensure data comparability and regulatory relevance.[1][2][3]

Introduction

Icaridin, also known as **Picaridin**, is a synthetic insect repellent with broad efficacy against various arthropods, including mosquitoes.[4][5] It functions by blocking the mosquito's ability to detect human odors, thereby acting as a camouflage for the skin.[5] Efficacy testing is crucial for the development and registration of new repellent products and for comparative analysis with existing formulations like DEET. The "arm-in-cage" test is a standard laboratory method for assessing the complete protection time (CPT) of topical repellents.[6][7][8]

Data Presentation: Quantitative Efficacy of Icaridin

The following tables summarize the efficacy of **Icaridin** against *Aedes aegypti* from various studies. These metrics are key indicators of a repellent's performance.

Table 1: Complete Protection Time (CPT) of **Icaridin** Formulations

Icaridin Concentration	Complete Protection Time (Minutes)	Study Type
20%	410.4	Laboratory/Field
19.2%	>540	Field
10%	351.5	Laboratory
20%	>380	Laboratory
10%	5 hours 20 minutes - 6 hours 50 minutes (mean ~6 hours)	Field

Source:[9][10][11]

Table 2: Repellency Percentage of **Icaridin**

Icaridin Concentration	Repellency (%)	Duration	Study Type
20%	>97%	5 hours	Laboratory/Field
19.2%	>94.7%	9 hours	Field
2%	>95% (blood-feeding inhibition)	Not Specified	Laboratory (choice test)
20%	98.36%	5 hours	Field
10%	95.36%	5 hours	Field

Source:[9][12]

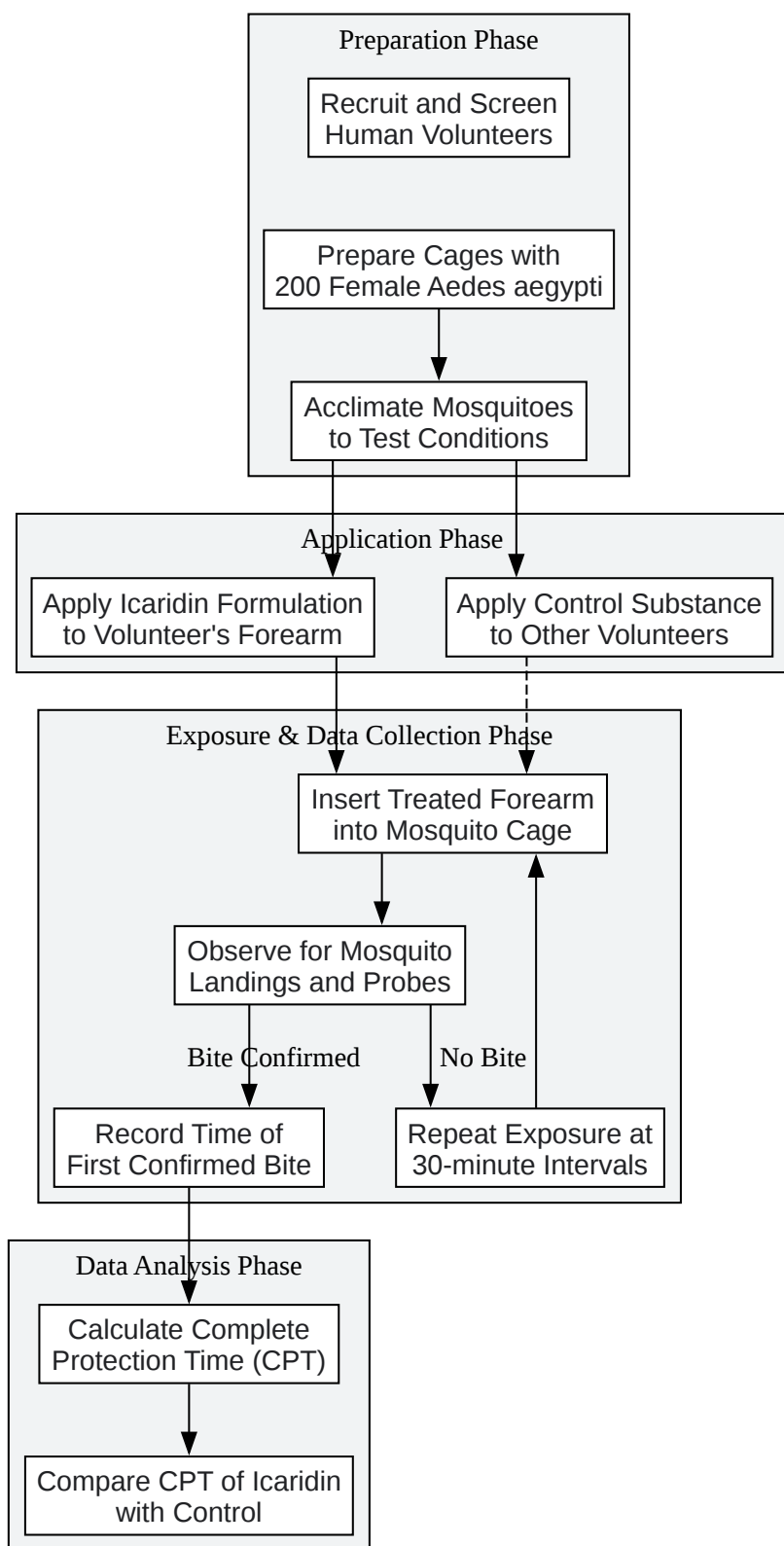
Experimental Protocol: Arm-in-Cage Efficacy Test

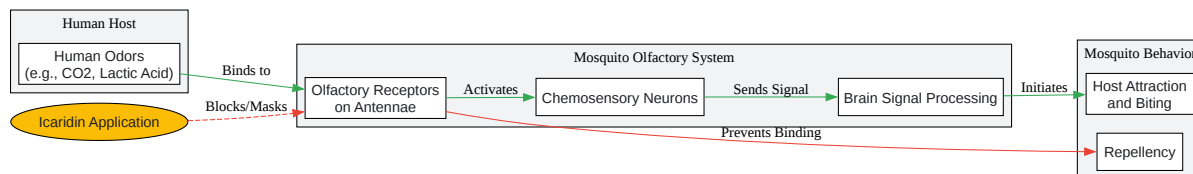
This protocol details the standardized arm-in-cage method for determining the Complete Protection Time (CPT) of a topical **Icaridin** formulation.

Materials and Equipment

- Test cages (e.g., 40x40x40 cm)[6]
- Host-seeking, non-blood-fed female *Aedes aegypti* mosquitoes (5-10 days old)
- **Icaridin** test formulation
- Control substance (e.g., ethanol or the formulation's vehicle without the active ingredient)
- Human volunteers
- Micropipette or syringe for precise application
- Latex gloves
- Stopwatch
- Environmental chamber or room with controlled temperature ($27 \pm 2^{\circ}\text{C}$) and relative humidity ($80 \pm 10\%$)

Experimental Workflow Diagram





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